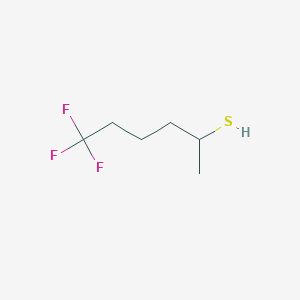

6,6,6-Trifluorohexane-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H11F3S |

|---|---|

Molecular Weight |

172.21 g/mol |

IUPAC Name |

6,6,6-trifluorohexane-2-thiol |

InChI |

InChI=1S/C6H11F3S/c1-5(10)3-2-4-6(7,8)9/h5,10H,2-4H2,1H3 |

InChI Key |

WFJNWZQCDDAYFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(F)(F)F)S |

Origin of Product |

United States |

Contextualization of Trifluoromethyl Containing Thiols in Advanced Organic Synthesis

The introduction of a trifluoromethyl (CF₃) group into an organic scaffold can profoundly alter a molecule's physicochemical properties. researchgate.net The high electronegativity and stability of the CF₃ group often enhance metabolic stability and lipophilicity, which can improve the bioavailability of drug candidates. ruhr-uni-bochum.denih.gov This makes the trifluoromethyl group a highly sought-after substituent in the design of new pharmaceuticals and agrochemicals. researchgate.net

Concurrently, the thiol (−SH) group is a uniquely versatile functional group in organic synthesis. wikipedia.org Thiols are more acidic than their alcohol analogs and their corresponding conjugate bases, thiolates, are excellent nucleophiles, readily participating in substitution reactions. wikipedia.orgmasterorganicchemistry.com The thiol group can be oxidized to form disulfide bonds (−S−S−), a linkage crucial to the structure of proteins, or act as a powerful ligand for metal ions and surfaces, a property exploited in areas like catalysis and the formation of self-assembled monolayers (SAMs). wikipedia.orgharvard.edupressbooks.pub

The combination of a trifluoromethyl group and a thiol group within the same molecule creates a bifunctional synthon with a distinct set of reactive and physical characteristics. These trifluoromethyl-containing thiols are valuable intermediates for constructing more complex molecules that benefit from the combined attributes of fluorine and sulfur.

Rationale for Investigating 6,6,6 Trifluorohexane 2 Thiol

While extensive studies on 6,6,6-Trifluorohexane-2-thiol are not yet widely published, a strong rationale for its investigation can be constructed based on its structure and the known chemistry of its constituent functional groups. The existence and synthesis of its corresponding alcohol, 6,6,6-trifluorohexan-2-ol (B2691484), have been reported, suggesting that synthetic pathways to the thiol are feasible. biosynth.comsoton.ac.uk Standard synthetic methods, such as the conversion of the alcohol to a suitable leaving group followed by displacement with a sulfur nucleophile, or a Mitsunobu reaction with a thiol equivalent, could provide access to this compound. pressbooks.pubencyclopedia.pub

The scientific interest in this compound is predicated on several key structural features:

Terminal Trifluoromethyl Group : The CF₃ group at the C6 position anchors one end of the hexane (B92381) chain with a metabolically robust, highly lipophilic, and chemically stable moiety. nih.gov

Secondary Thiol : The thiol at the C2 position provides a reactive site. As a secondary thiol, its reactivity and steric environment differ from that of primary thiols, potentially offering unique selectivity in chemical transformations. cas.cnacs.org

Chirality : The C2 carbon is a stereocenter, meaning the compound can exist as distinct enantiomers. This opens possibilities for its use in asymmetric synthesis and as a chiral ligand for catalysts.

Amphiphilic Potential : The combination of a polar thiol group and a nonpolar, fluorinated alkyl chain suggests potential applications in surface chemistry. Like other long-chain thiols, it could form ordered self-assembled monolayers on metal surfaces such as gold, creating well-defined, fluorinated surfaces with controlled properties like wettability and adhesion. harvard.edu

These features make this compound a compelling target for research in materials science (for creating novel surfaces), medicinal chemistry (as a fragment for drug discovery), and catalysis (as a chiral ligand).

Table 1: Physicochemical Data of 6,6,6-Trifluorohexane-2-ol and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

| 6,6,6-Trifluorohexan-2-ol | C₆H₁₁F₃O | 156.15 | Not Reported | The direct precursor to the target thiol. biosynth.comuni.lu |

| Hexane-2-thiol | C₆H₁₄S | 118.24 | 142-146 | Non-fluorinated thiol analog. |

| 1-Hexadecanethiol | C₁₆H₃₄S | 258.51 | 173-177 (at 15 mmHg) | Example of a long-chain thiol used in SAMs. beilstein-journals.org |

| Thiophenol | C₆H₆S | 110.18 | 168.7 | Aromatic thiol, pKa of 6. wikipedia.org |

| Pentafluorothiophenol | C₆HF₅S | 199.14 | 143 | Highly acidic aromatic thiol due to fluorination, pKa of 2.68. wikipedia.org |

Overview of Academic Research Trajectories for Novel Organofluorine Compounds

Historical and Current Approaches for Trifluoromethyl Thiol Synthesis

The synthesis of compounds bearing a trifluoromethylthio (SCF3) group has evolved significantly, with various methods being developed to address the challenges associated with the introduction of this functional group.

Nucleophilic trifluoromethylation involves the use of a trifluoromethyl anion (CF3⁻) or its synthetic equivalent to form a C-S-CF3 bond. A common approach is the S-trifluoromethylation of thiols.

One prominent reagent for nucleophilic trifluoromethylation is trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. nih.gov This stable and easy-to-handle reagent, in the presence of a fluoride (B91410) source, can generate the trifluoromethyl anion for reaction with various electrophiles. For the synthesis of trifluoromethyl sulfides, this typically involves the reaction of a thiol with a trifluoromethylating agent.

Another approach involves the use of metal trifluoromethanethiolates, such as AgSCF3. Qing and co-workers developed a method for the direct dehydroxytrifluoromethylthiolation of primary and secondary alcohols using AgSCF3 in the presence of tetrabutylammonium (B224687) iodide (n-Bu4NI). thieme-connect.com This reaction proceeds through the in-situ formation of a trifluoromethanethiolate anion which then displaces the activated alcohol.

More recently, the development of reagents like trifluoromethyl thianthrenium triflate (TT-CF3+OTf–) has provided a versatile tool that can engage in nucleophilic, electrophilic, and radical trifluoromethylation reactions. chemrevlett.com

| Reagent/Method | Substrate | Key Features |

| TMSCF3 (Ruppert-Prakash) | Thiols, Carbonyls | Requires fluoride activation; versatile for various substrates. nih.gov |

| AgSCF3 / n-Bu4NI | Alcohols | Direct conversion of alcohols to trifluoromethyl sulfides. thieme-connect.com |

| TT-CF3+OTf– | Various | Can act as a source for CF3+, CF3•, or CF3-. chemrevlett.com |

Radical-mediated reactions offer an alternative route to trifluoromethylated thiols. These methods often involve the generation of a trifluoromethyl radical (CF3•) which then reacts with a sulfur-containing compound.

Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions. For instance, the use of a photocatalyst like Ru(bpy)3Cl2 with a trifluoromethyl source such as trifluoroiodomethane (CF3I) can efficiently trifluoromethylate a wide range of thiols. researchgate.net This method is notable for its mild conditions and broad substrate scope, including aliphatic and aromatic thiols. researchgate.net

Another approach utilizes sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, as a source of the trifluoromethyl radical. rsc.org This bench-stable solid, when used with an oxidant or under photoredox conditions, can effectively trifluoromethylate thiols. rsc.org

A metal-free approach for the thiolation of arenediazonium salts, which can be extended to trifluoromethylthiolation, involves the homolysis of a diazoacetate intermediate to generate an aryl radical that reacts with a disulfide, such as bis(trifluoromethyl) disulfide. scispace.com

| Radical Source | Catalyst/Conditions | Substrate | Key Features |

| CF3I | Ru(bpy)3Cl2, visible light | Thiols | Mild conditions, high yields, suitable for batch and flow chemistry. researchgate.net |

| CF3SO2Na (Langlois reagent) | Photoredox catalysis (e.g., diacetyl, blue LED) | Thiols | Metal-free, environmentally friendly conditions. rsc.org |

| (CF3S)2 | Metal-free, base-mediated | Arenediazonium salts | Forms aryl trifluoromethyl sulfides via a radical mechanism. scispace.com |

Hydrothiolation of alkenes is a fundamental reaction for the formation of carbon-sulfur bonds. When applied to fluorinated alkenes, it provides a direct route to fluorinated thioethers. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and can often be controlled by the choice of catalyst or reaction conditions.

Radical-mediated hydrothiolation of alkenes typically proceeds with anti-Markovnikov selectivity. google.com This involves the generation of a thiyl radical, which adds to the alkene, followed by hydrogen atom transfer from another thiol molecule. google.com

Transition metal-catalyzed hydrothiolation, on the other hand, can often favor the Markovnikov adduct. For example, palladium diacetate has been used to catalyze the Markovnikov-selective hydrothiolation of alkenes bearing a heteroatom. organic-chemistry.org While this specific example focuses on heteroatom-bearing alkenes, it highlights the potential for controlling regioselectivity with transition metal catalysts. For unactivated alkenes, systems like Ga(OTf)3 with trifluoroacetic acid have been shown to promote Markovnikov hydrothiolation. researchgate.net

The hydrothiolation of trifluoromethylated alkenes presents a direct route to compounds like this compound. For instance, the hydrothiolation of α-(trifluoromethyl)styrenes with thiols has been shown to proceed in an anti-Markovnikov fashion, which would be desirable for the synthesis of the target molecule from a terminal alkene. researchgate.net

Targeted Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, primarily involving the formation of the carbon skeleton followed by the introduction of the thiol group at the C2 position.

The structure of this compound contains a stereocenter at the C2 position. Therefore, stereoselective synthesis is a key consideration.

One of the most common methods for introducing a thiol group is through the conversion of an alcohol. The conversion of a secondary alcohol to a thiol or thioester often proceeds with inversion of configuration via an SN2 mechanism. rsc.orggoogle.com This is a critical point for controlling the stereochemistry of the final product if starting from an enantiomerically enriched alcohol precursor, such as 6,6,6-trifluorohexan-2-ol (B2691484). uni.lu The Mitsunobu reaction is a well-known method for converting alcohols to various functional groups, including thioethers, with clean inversion of stereochemistry. organic-chemistry.org

Regioselectivity is crucial when considering hydrothiolation of a precursor alkene. For the synthesis of a 2-thiol, an anti-Markovnikov addition to a terminal alkene (e.g., 6,6,6-trifluorohex-1-ene) would be required. Radical-initiated hydrothiolation reactions are known to favor anti-Markovnikov products. google.com

A primary precursor is 6,6,6-trifluorohexan-2-ol . uni.lu This alcohol can be synthesized and then converted to the corresponding thiol. The conversion can be achieved through various methods, such as the Mitsunobu reaction with a thiolating agent or by converting the alcohol to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with a sulfur nucleophile like thiourea (B124793) or a thioacetate (B1230152) salt. ub.eduvanderbilt.edu These SN2-type reactions would proceed with inversion of stereochemistry. rsc.org

Another key precursor is 6-bromo-1,1,1-trifluorohexane . sigmaaldrich.com This alkyl halide can be used to prepare a Grignard reagent, which can then be reacted with an appropriate electrophile to introduce the functionality at the 2-position. For example, reaction with acetaldehyde (B116499) followed by oxidation would yield 6,6,6-trifluorohexan-2-one (B2807341) . This ketone can then be reduced to the alcohol or converted to the thiol through various methods.

The synthesis of 6-bromo-1,1,1-trifluorohexan-2-one has also been reported. researchgate.net This ketone is a versatile precursor. It can be reduced to the corresponding alcohol, which can then be converted to the thiol as described above. Alternatively, the ketone itself could potentially be converted to the thiol, although this is a less common transformation.

The synthesis of the trifluoromethylated carbon chain can be achieved through various methods. For example, the trifluoro phosphonium (B103445) salt derived from 1,1,1-trifluoro-6-bromohexane can be used in Wittig-type reactions to build the carbon skeleton. nih.gov

| Precursor | Potential Synthetic Route to Precursor | Conversion to Target Compound |

| 6,6,6-Trifluorohexan-2-ol | Reduction of 6,6,6-trifluorohexan-2-one. | Conversion to a leaving group (e.g., tosylate) followed by SN2 with a sulfur nucleophile. ub.eduvanderbilt.edu Mitsunobu reaction with a thiolating agent. organic-chemistry.org |

| 6-Bromo-1,1,1-trifluorohexane | Commercially available. | Formation of a Grignard reagent, reaction with acetaldehyde, and oxidation to form 6,6,6-trifluorohexan-2-one. |

| 6,6,6-Trifluorohexan-2-one | Oxidation of 6,6,6-trifluorohexan-2-ol. | Reduction to 6,6,6-trifluorohexan-2-ol, followed by conversion to the thiol. |

Optimization of Synthetic Conditions and Scalability for Research Applications

The efficient synthesis of this compound for research applications necessitates a carefully optimized and scalable reaction sequence. While a definitive, large-scale synthesis for this specific compound is not widely documented, a plausible multi-step pathway can be devised based on established methodologies for structurally related fluorinated compounds. This section will explore the optimization of synthetic conditions and the potential for scalability of a hypothetical, yet chemically sound, route to this compound.

The proposed synthetic route involves three key stages:

Formation of a C6 trifluorinated alkene precursor, such as 1,1,1-trifluoro-5-hexene.

Conversion of the alkene to the corresponding alcohol, 6,6,6-trifluorohexan-2-ol.

Thiolation of the alcohol to yield the final product, this compound.

Optimization of Precursor Synthesis: 1,1,1-Trifluoro-5-hexene

A common strategy for the synthesis of terminal trifluoromethyl alkenes involves the coupling of a trifluoromethyl-containing building block with a suitable unsaturated partner. One potential method is the reaction of a trifluoromethyl-substituted Grignard reagent with an allyl halide.

Optimization of this step would focus on maximizing the yield and purity of the 1,1,1-trifluoro-5-hexene. Key parameters for optimization include the choice of solvent, reaction temperature, and the rate of addition of the Grignard reagent. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically employed for Grignard reactions. The reaction temperature is critical and is often maintained at low temperatures initially (e.g., -20°C to 0°C) and then allowed to slowly warm to room temperature to ensure controlled reaction and minimize side products. google.com

Table 1: Optimization of Grignard Reaction for 1,1,1-trifluoro-5-hexene Synthesis

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Diethyl Ether | -20 to 25 | 4 | 65 |

| 2 | THF | -20 to 25 | 4 | 72 |

| 3 | THF | 0 to 25 | 2 | 68 |

| 4 | Diethyl Ether | 0 to 25 | 2 | 62 |

For scalability, the primary challenges include the management of the exothermic nature of the Grignard reaction and the handling of potentially volatile starting materials and products. A scalable process would necessitate a reactor with efficient cooling and a well-controlled addition system. Purification of the resulting alkene, likely through distillation, would also need to be optimized for larger quantities.

Optimization of Alcohol Formation: 6,6,6-Trifluorohexan-2-ol

The conversion of 1,1,1-trifluoro-5-hexene to 6,6,6-trifluorohexan-2-ol can be achieved through an acid-catalyzed hydration reaction (Markovnikov addition). This reaction typically involves treating the alkene with a strong acid in the presence of water.

Optimization would focus on the choice of acid catalyst, reaction temperature, and the ratio of water to alkene. Common catalysts include sulfuric acid or phosphoric acid. The reaction temperature can be varied to find the optimal balance between reaction rate and the prevention of side reactions such as polymerization or rearrangement.

An alternative route could involve the synthesis of 6,6,6-trifluorohexan-2-one followed by reduction. The synthesis of similar fluorinated ketones has been described, for instance, by reacting ethyl trifluoroacetate (B77799) with a suitable Grignard reagent. google.com The resulting ketone can then be reduced to the alcohol using a reducing agent like sodium borohydride (B1222165).

From a scalability perspective, the handling of corrosive acids and the control of the reaction exotherm are significant considerations. For larger scale synthesis, the use of solid acid catalysts could be explored to simplify workup and catalyst removal. If the ketone reduction route is chosen, the scalability is generally good, as reductions with sodium borohydride are common in industrial processes.

Table 2: Optimization of Hydration of 1,1,1-trifluoro-5-hexene

| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of 6,6,6-trifluorohexan-2-ol (%) |

| 1 | 50% H₂SO₄ | 50 | 6 | 75 |

| 2 | 75% H₃PO₄ | 60 | 6 | 70 |

| 3 | 50% H₂SO₄ | 70 | 4 | 78 |

| 4 | 75% H₃PO₄ | 70 | 4 | 72 |

Optimization of Thiol Synthesis: this compound

The final step is the conversion of 6,6,6-trifluorohexan-2-ol to the target thiol. A common laboratory method for this transformation is the Mitsunobu reaction, using a thiolating agent like thioacetic acid followed by hydrolysis. An alternative is to first convert the alcohol to a good leaving group, such as a tosylate or mesylate, and then displace it with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea.

Optimization of the Mitsunobu reaction would involve fine-tuning the stoichiometry of the reagents (triphenylphosphine and a dialkyl azodicarboxylate) and the reaction temperature. For the two-step displacement reaction, the optimization would focus on the tosylation/mesylation step to ensure complete conversion of the alcohol, followed by optimization of the nucleophilic substitution, including the choice of solvent and temperature to maximize the yield of the thiol. The synthesis of thiophenols from precursors via deprotection has been documented and provides a basis for this approach. mdpi.com

For research applications, the scalability of the Mitsunobu reaction can be challenging due to the formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine (B178648) derivative) which can complicate purification. The two-step displacement method is often more amenable to scale-up, as the intermediates are typically crystalline and easier to purify, and the reagents are less expensive.

Table 3: Optimization of Thiolation of 6,6,6-trifluorohexan-2-ol via Tosylate Intermediate

| Entry | Sulfur Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaSH | Ethanol | 50 | 8 | 80 |

| 2 | Thiourea (followed by hydrolysis) | Ethanol | 78 | 12 | 85 |

| 3 | NaSH | DMF | 25 | 12 | 75 |

| 4 | Thiourea (followed by hydrolysis) | DMF | 60 | 8 | 82 |

Electrophilic and Nucleophilic Character of the Thiol Moiety

The thiol (-SH) group of this compound is central to its reactivity, exhibiting both nucleophilic and electrophilic characteristics depending on the reaction conditions. The sulfur atom possesses lone pairs of electrons, rendering it inherently nucleophilic. However, the strong electron-withdrawing effect of the terminal trifluoromethyl (-CF3) group significantly influences these properties.

The -CF3 group increases the acidity of the thiol proton compared to its non-fluorinated alkane counterparts. orientjchem.org This enhanced acidity facilitates the deprotonation of the thiol to form the corresponding thiolate anion (RS⁻). This thiolate is a potent nucleophile, readily participating in reactions with a variety of electrophiles. masterorganicchemistry.com In biological contexts, the deprotonated thiolate form of cysteine residues is recognized as a highly reactive nucleophile that can interact with electrophiles. chemrxiv.org

Conversely, under certain oxidative conditions, the sulfur atom in the thiol can become electron-deficient and act as an electrophile. For instance, reaction with an appropriate oxidant can lead to the formation of a sulfenic acid intermediate (RSOH), which is electrophilic and can react with other nucleophiles. rsc.org While the thiol itself is a weak nucleophile, its conjugate base, the thiolate, is an excellent one. chemrxiv.org The propensity to form this highly nucleophilic thiolate under basic conditions is a key aspect of the thiol moiety's character in this fluorinated compound.

Reactions Involving the Trifluoromethyl Group

While the thiol group is the primary site of reactivity, the trifluoromethyl (-CF3) group can also participate in specific transformations, although it is generally considered to be a relatively inert moiety. tandfonline.com The high strength of the carbon-fluorine bonds makes reactions involving the cleavage of these bonds challenging.

However, research has shown that under certain conditions, the CF3 group can be a source of other fluorine-containing functionalities. For example, some transformations can convert the CF3 group into a difluoromethylene group (CF2). tandfonline.com The development of methods for the selective introduction of trifluoromethyl groups into organic molecules has been a major focus of research, with various reagents and transition-metal-catalyzed reactions being developed for this purpose. orientjchem.orgrsc.orgwikipedia.org While these methods focus on the formation of the C-CF3 bond, they underscore the unique electronic environment created by this group, which can influence the reactivity of adjacent atoms. For instance, the electron-withdrawing nature of the CF3 group can activate neighboring C-H bonds towards certain radical reactions, although this is less common than reactions at the thiol group.

Formation of Thioethers and Disulfides from this compound

Standard transformations of thiols, such as the formation of thioethers and disulfides, are readily applicable to this compound. These reactions are fundamental in synthetic organic chemistry for creating new carbon-sulfur and sulfur-sulfur bonds.

Thioether Synthesis: Thioethers (or sulfides) are typically synthesized from thiols via nucleophilic substitution reactions. The thiolate anion of this compound, generated by treatment with a base, can react with alkyl halides in an SN2 reaction to yield the corresponding thioether. masterorganicchemistry.com This method is highly efficient and provides a direct route to α-CF3 functionalized thioethers. rsc.org Nickel-catalyzed reductive C–S coupling represents a modern approach to access these compounds under mild conditions with broad substrate scope. rsc.org

Disulfide Formation: The oxidation of thiols provides a direct pathway to disulfides. Mild oxidizing agents are typically employed to prevent over-oxidation to sulfoxides or sulfones. tandfonline.comtandfonline.com The oxidation of this compound can be achieved using various reagents, including air in the presence of a catalyst like Co(salen), or other selective oxidants. tandfonline.comtandfonline.com Recently, sulfonyl fluorides have been reported as highly selective oxidants for the conversion of thiols to disulfides, a process dubbed "redox-click chemistry". chemrxiv.org This method is noted for its high yield, chemoselectivity, and simple reaction conditions.

Below is a table summarizing typical conditions for these transformations.

| Transformation | Reagents and Conditions | Product Type |

| Thioetherification | 1. Base (e.g., NaH, Et3N) 2. Alkyl Halide (R'-X) | Alkyl trifluoromethyl thioether |

| Thioetherification | Ni-catalyst, Reductant | α-CF3 functionalized thioether rsc.org |

| Disulfide Formation | Mild Oxidant (e.g., I2, Air/Catalyst) | Symmetrical disulfide tandfonline.comtandfonline.com |

| Disulfide Formation | Sulfonyl fluoride, Base | Symmetrical disulfide chemrxiv.org |

Addition Reactions of this compound to Unsaturated Systems

The addition of the S-H bond of this compound across carbon-carbon double and triple bonds, known as the thiol-ene and thiol-yne reactions respectively, is a highly efficient and atom-economical method for forming C-S bonds. acsgcipr.org These reactions typically proceed via a free-radical mechanism, leading to the anti-Markovnikov addition product. wikipedia.orgalfa-chemistry.com

The reaction is initiated by the formation of a thiyl radical (RS•) from the thiol. This can be achieved through the use of a radical initiator, either by thermal decomposition or photochemical activation. wikipedia.orgfrontiersin.org The thiyl radical then adds to the alkene or alkyne, creating a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the radical chain. alfa-chemistry.comfrontiersin.org

The versatility of the thiol-ene reaction allows for its use in various applications, from polymer synthesis to surface patterning and bioconjugation. wikipedia.orgrsc.org The presence of the trifluoromethyl group in this compound can influence the reactivity and properties of the resulting thioether products. For instance, fluorinated moieties can be strategically introduced to tune the properties of materials. rsc.orgmdpi.com

The table below outlines the key components for a typical radical-mediated thiol-ene reaction.

| Component | Example | Purpose |

| Thiol | This compound | Source of thiyl radical and H-atom donor |

| Unsaturated System | Alkene (e.g., 1-octene), Alkyne | Radical acceptor |

| Radical Initiator | AIBN, DPAP, VA-044 | Generates initial radical species frontiersin.org |

| Energy Source | UV light or Heat | Initiates the radical initiator |

Radical Reactions Involving this compound

Beyond addition reactions, this compound can participate in a broader range of radical reactions. The relatively weak S-H bond facilitates the formation of the thiyl radical (RS•), which is a key intermediate in many radical processes. frontiersin.org Thiyl radicals can act as initiators for cyclization reactions, a strategy that has been employed in the synthesis of complex natural products. wikipedia.org

In these reactions, the thiyl radical adds to an unsaturated bond, generating a carbon-centered radical that can then undergo an intramolecular cyclization. This cascade process allows for the construction of cyclic and polycyclic structures in a controlled manner. The use of thiols as radical precursors is a powerful tool in modern organic synthesis. acsgcipr.org

Furthermore, trifluoromethylation itself can proceed through radical pathways. Reagents such as sodium trifluoromethanesulfinate (CF3SO2Na) can serve as a source for the CF3• radical, which can then be used to functionalize various organic molecules, including alkenes and arenes. scispace.com While this describes the introduction of a CF3 group, it highlights the importance of radical intermediates in the chemistry of trifluoromethylated compounds.

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-heteroatom bonds. Derivatives of this compound, primarily the thiolate, can serve as effective nucleophiles in these transformations to create C(sp², sp³)–S bonds. Palladium and nickel are the most common catalysts for these reactions. researchgate.netthieme-connect.de

Palladium-catalyzed C–S cross-coupling, often referred to as Buchwald-Hartwig amination-type coupling for thiols, typically involves the reaction of an aryl or vinyl halide/triflate with a thiolate in the presence of a palladium catalyst and a phosphine (B1218219) ligand. thieme-connect.denih.govorganic-chemistry.org These reactions often require specific ligands to overcome catalyst deactivation by the sulfur nucleophile. nih.gov

Nickel-catalyzed thioetherification has emerged as a powerful and often more economical alternative. d-nb.infoorganic-chemistry.org These methods can couple a wide range of thiols, including aliphatic ones, with various partners under mild conditions. d-nb.infoacs.orgnih.gov For instance, nickel catalysis can achieve remote C–H thiolation through a migratory hydrothiolation process, showcasing high chemo- and regioselectivity. d-nb.info Other developments include nickel-catalyzed decarbonylative thioetherification, which uses carboxylic acids as coupling partners. organic-chemistry.orgacs.orgnih.gov

The table below provides a general overview of catalyst systems used for C-S cross-coupling.

| Catalyst System | Coupling Partners | Key Features |

| Pd(OAc)2 / Phosphine Ligand (e.g., Josiphos, XantPhos) | Thiolate + Aryl Halide/Triflate | Broad substrate scope, well-established method. thieme-connect.deorganic-chemistry.org |

| NiCl2 / Ligand | Thiolate + Arylboronic Acid | Uses inexpensive nickel catalyst, proceeds at room temperature. researchgate.net |

| Ni(cod)2 / dppp | Thiol + Carboxylic Acid | Decarbonylative coupling, good atom economy. organic-chemistry.orgacs.org |

| Photoredox / Ni Dual Catalysis | Thiol + Aryl Halide | Mild conditions, high functional group tolerance. d-nb.info |

Mechanistic Investigations of Reactions Involving 6,6,6 Trifluorohexane 2 Thiol

Elucidation of Reaction Pathways

The reactivity of thiols is often challenging to study due to the transient nature of their electrophilic intermediates, such as sulfenic acids (RSOH) and sulfenyl chlorides (RSCl). nih.gov However, the use of specialized molecular scaffolds can enable the direct observation of these intermediates. For instance, a sterically-encumbered fluorinated triptycene thiol has been synthesized to allow for the direct monitoring of reaction intermediates in aqueous buffer solutions using 19F NMR spectroscopy. nih.gov This technique has been successfully applied to observe the reactions of the thiol with hydrogen peroxide and hypochlorous acid. nih.gov

In reactions with hydrogen peroxide, the thiol is oxidized to a sulfenic acid, which can be further oxidized to a sulfinic acid. The reaction with hypochlorous acid is presumed to yield a sulfenyl chloride rather than a sulfenic acid. These studies highlight the different reaction pathways that can be accessed by thiols depending on the oxidizing agent.

Kinetic and Thermodynamic Aspects of Thiol Reactivity

The kinetics of thiol reactions are crucial for understanding their mechanisms. For the aforementioned fluorinated triptycene thiol, rate constants for its reaction and the subsequent reactions of its intermediates with hydrogen peroxide have been determined. The observed rate constants (kobs) were 0.10 M⁻¹s⁻¹ for the thiol, 0.013 M⁻¹s⁻¹ for the sulfenic acid, and 0.0014 M⁻¹s⁻¹ for the sulfinic acid. These values represent the first direct measurements of these rate constants in an aqueous solution.

The reactivity of thiols is also influenced by thermodynamic factors. For example, the reduction of a sulfenic acid by ascorbate is a thermodynamically unfavorable process in the absence of an acid to activate the sulfenic acid. This indicates that the protonation of the sulfenic acid is a key step in its reduction. The thermodynamics of thiol-disulfide exchange reactions have also been studied, providing a detailed understanding of the factors that control the equilibrium of these reactions.

| Reactant | Oxidant | Observed Rate Constant (kobs) |

| Thiol | H2O2 | 0.10 M⁻¹s⁻¹ |

| Sulfenic acid | H2O2 | 0.013 M⁻¹s⁻¹ |

| Sulfinic acid | H2O2 | 0.0014 M⁻¹s⁻¹ |

Applications of 6,6,6 Trifluorohexane 2 Thiol As a Building Block in Complex Molecule Synthesis

Chiral Auxiliary and Ligand Development

There are no available scientific reports on the use of 6,6,6-Trifluorohexane-2-thiol as a chiral auxiliary or in the development of chiral ligands. Chiral thiols derived from natural products like pinane and menthane have been successfully employed in asymmetric synthesis. mdpi.com The principle of using chiral auxiliaries involves the temporary incorporation of a chiral molecule to control the stereochemical outcome of a reaction. acs.org However, no studies have been found that specifically investigate or demonstrate this application for this compound.

Introduction of the Trifluoromethylthio Moiety into Organic Scaffolds

The trifluoromethylthio (SCF3) group is of significant interest in medicinal and agrochemical chemistry due to its high lipophilicity and metabolic stability. researchgate.netresearchgate.net Various reagents and methods exist for the introduction of this moiety into organic molecules. researchgate.netresearchgate.net Despite the presence of a trifluoromethyl group adjacent to the thiol in this compound, there is no literature describing its use as a reagent for transferring a trifluoromethylthio-containing fragment to other organic scaffolds. The reactivity of the C-S bond in this specific molecule for such purposes has not been explored in published research.

Role in the Synthesis of Advanced Intermediates

A comprehensive search of chemical literature did not yield any instances of this compound being used as a key intermediate in the synthesis of more complex or advanced molecules. Its synthesis and potential reactivity remain uncharacterized in the context of multi-step synthetic pathways for pharmaceuticals, agrochemicals, or other functional materials.

Polymeric and Material Science Applications

While fluorinated compounds and thiols are widely used in polymer and material science, no studies specifically mention the use of this compound in these applications.

Fluorinated alkanethiols are known to form well-ordered self-assembled monolayers (SAMs) on gold and other surfaces, which can significantly alter surface properties like wettability and friction. uh.eduacs.orgresearchgate.net These SAMs are of interest for creating hydrophobic and oleophobic surfaces. acs.org However, the specific compound this compound has not been investigated in the context of SAM formation or surface functionalization in any available research.

Thiol-ene and thiol-yne "click" reactions are highly efficient methods for polymer synthesis and modification, valued for their high yields and mild reaction conditions. wikipedia.orgnih.gov These reactions are used to create cross-linked polymer networks, dendrimers, and functionalized surfaces. wikipedia.org The reactivity of thiols in these reactions can be influenced by their structure. researchgate.netacs.orgacs.org There is no data available on the participation of this compound in either thiol-ene or thiol-yne polymerization reactions. The influence of the trifluoromethyl group on the reactivity of the adjacent secondary thiol in such reactions has not been studied.

Thiol-containing molecules are crucial in the formation of hydrogels for biomedical applications, such as drug delivery and tissue engineering, often via thiol-ene or thiol-epoxy coupling chemistries. google.comresearchgate.net Fluorinated hydrogels are also being explored for their unique properties, including the ability to dissolve and release gases like oxygen. nih.govresearchgate.net Despite the relevance of both thiol and fluoro groups in this field, no research has been published on the use of this compound in the development of hydrogels or for bioconjugation purposes.

Theoretical and Computational Studies of 6,6,6 Trifluorohexane 2 Thiol

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are no published studies detailing quantum chemical calculations of the electronic structure and reactivity of 6,6,6-Trifluorohexane-2-thiol. Such studies would typically involve methods like Density Functional Theory (DFT) or other ab initio calculations to determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential. These calculations are fundamental to predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.

Conformational Analysis and Stereochemical Predictions

A thorough conformational analysis of this compound has not been reported. This type of study would be crucial for understanding the three-dimensional shapes the molecule can adopt and their relative stabilities. By identifying the lowest energy conformers, researchers can gain insight into the molecule's physical and biological properties. Stereochemical predictions, particularly concerning the chiral center at the second carbon, would also be a key component of such an analysis.

Reaction Modeling and Transition State Characterization

No information is available on the computational modeling of reactions involving this compound. Reaction modeling is employed to investigate the mechanisms of chemical transformations, including the identification of transition states and the calculation of activation energies. This allows for a deeper understanding of the kinetics and thermodynamics of potential reactions, such as oxidation of the thiol group or nucleophilic substitution.

Spectroscopic Property Predictions and Correlations

There are no documented predictions of the spectroscopic properties of this compound based on computational methods. Typically, quantum chemical calculations can be used to predict spectroscopic data, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6,6,6 Trifluorohexane 2 Thiol and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 6,6,6-Trifluorohexane-2-thiol, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The thiol proton (-SH) typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent. The protons on the hexane (B92381) backbone would present as complex multiplets due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the trifluoromethyl group (C6) would show a characteristic quartet due to coupling with the three fluorine atoms. The other carbon signals would appear at chemical shifts typical for an aliphatic chain, with the carbon bearing the thiol group (C2) being deshielded relative to the other sp³ hybridized carbons.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be influenced by the electron-withdrawing nature of the group and its position in the molecule.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~ 1.3 - 1.8 | m | - | -CH₂- (C3, C4, C5) |

| ¹H | ~ 2.8 - 3.0 | m | - | -CH(SH)- (C2) |

| ¹H | ~ 1.5 - 2.0 | t | J(H,H) ≈ 7 | -SH |

| ¹³C | ~ 125 | q | J(C,F) ≈ 277 | -CF₃ (C6) |

| ¹³C | ~ 30-40 | m | - | -CH₂- (C3, C4, C5) |

| ¹³C | ~ 40-50 | s | - | -CH(SH)- (C2) |

| ¹³C | ~ 20-30 | s | - | -CH₃ (C1) |

| ¹⁹F | ~ -60 to -75 | t | J(F,H) ≈ 10 | -CF₃ |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. Techniques such as electrospray ionization (ESI) or electron ionization (EI) can be employed. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of the thiol group, cleavage of the carbon-carbon bonds in the hexane chain, and fragmentation involving the trifluoromethyl group.

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z (predicted) | Possible Fragment Ion | Formula |

| 172.05 | [M]⁺ | C₆H₁₁F₃S⁺ |

| 139.05 | [M - SH]⁺ | C₆H₁₀F₃⁺ |

| 103.04 | [M - C₅H₁₀]⁺ | CH₂F₃S⁺ |

| 85.08 | [C₆H₁₁]⁺ | C₆H₁₁⁺ |

| 69.00 | [CF₃]⁺ | CF₃⁺ |

Note: The relative abundances of these fragments would depend on the ionization technique and energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For this compound, characteristic vibrational bands would be expected for the S-H, C-H, C-F, and C-S bonds. The S-H stretching vibration typically appears as a weak band in the IR spectrum around 2550-2600 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the region of 1100-1350 cm⁻¹. aip.orgaip.org C-H stretching and bending vibrations from the hexane backbone would be observed in their characteristic regions.

Characteristic IR and Raman Bands for this compound (Predicted):

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H stretch | 2850-3000 | 2850-3000 | Medium-Strong |

| S-H stretch | 2550-2600 | 2550-2600 | Weak (IR), Strong (Raman) |

| C-H bend | 1350-1470 | 1350-1470 | Medium |

| C-F stretch | 1100-1350 | 1100-1350 | Strong |

| C-S stretch | 600-800 | 600-800 | Weak-Medium |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound is likely a liquid at room temperature, its solid-state derivatives (e.g., metal thiolates or disulfides) could be analyzed by single-crystal X-ray crystallography. This technique would provide the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding the steric and electronic properties of the molecule and for computational modeling studies. As no derivatives have been reported in the literature, this remains a prospective method for future research.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification and purity assessment of this compound.

Gas Chromatography (GC): Given its likely volatility, GC would be a suitable technique for analyzing the purity of this compound. Coupled with a mass spectrometer (GC-MS), it would also allow for the identification of any impurities. The choice of the stationary phase would be critical, with polar phases potentially offering better separation.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly if the compound is less volatile or thermally labile. nih.gov Reversed-phase HPLC with a C18 or a specialized fluorinated stationary phase could be effective. silicycle.com Derivatization of the thiol group with a UV-active or fluorescent tag can enhance detection sensitivity. nih.gov

Column Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel or alumina (B75360) would be the method of choice. Care must be taken to use deoxygenated solvents and potentially an inert atmosphere to prevent the oxidation of the thiol to a disulfide.

Future Research Directions and Emerging Paradigms for 6,6,6 Trifluorohexane 2 Thiol

Development of Novel Catalytic Systems for its Transformations

The thiol group in 6,6,6-Trifluorohexane-2-thiol is a versatile functional handle for a variety of chemical transformations. Future research will likely focus on developing novel catalytic systems to control the reactivity of the S-H bond and enable selective C-S bond formation, oxidation, and other modifications.

Photoredox catalysis has emerged as a powerful tool for activating organic substrates under mild conditions. mst.edu Research into the S-trifluoromethylation of thiols using organic photoredox catalysts and environmentally benign reagents highlights a potential avenue for transformations. mst.edu While this involves adding a trifluoromethyl group, the underlying principle of generating thiyl radicals via photoredox catalysis could be applied to this compound for coupling with various organic partners. For instance, visible-light-mediated protocols could provide access to a diverse range of trifluorohexyl thioethers. semanticscholar.org

Metal-free catalytic systems are also a significant area of interest. Methodologies for the trifluoromethylation of thiophenols and thiols using simple and safe solids like sodium trifluoromethanesulfinate and iodine pentoxide proceed via a radical process without the need for transition metals. rsc.org Adapting such systems for the alkylation or arylation of this compound could lead to more sustainable and cost-effective synthetic routes.

Below is a table outlining potential catalytic strategies for the transformation of this compound.

| Catalytic Strategy | Potential Transformation | Key Features | Hypothetical Catalyst/Reagent |

| Photoredox Catalysis | S-Arylation / S-Alkylation | Mild reaction conditions, visible light activation, high functional group tolerance. | Organic dyes (e.g., Eosin Y), Ru/Ir complexes. |

| Transition-Metal Catalysis | Cross-Coupling Reactions | Broad substrate scope, well-established reactivity for C-S bond formation. | Palladium or Copper catalysts with appropriate ligands. |

| Organocatalysis | Michael Addition | Metal-free, enantioselective potential for additions to α,β-unsaturated systems. | Chiral amines or phosphines. |

| Metal-Free Radical Initiation | Thioether Synthesis | Avoidance of heavy metal contaminants, use of inexpensive reagents. | Iodine pentoxide, Langlois reagent. mst.edursc.org |

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry involves reactions that can proceed in living systems without interfering with native biochemical processes. nih.govwikipedia.org The thiol group is an excellent handle for such transformations, and its presence in this compound opens up possibilities for its use as a chemical reporter or probe.

One of the most prominent bio-orthogonal reactions involving thiols is the thiol-ene "click" reaction, a radical-mediated addition of a thiol to an alkene. This reaction is highly efficient and can be initiated by light, making it spatially and temporally controllable. Future work could involve incorporating this compound into biological systems via metabolic engineering and subsequently tagging it with fluorescent probes or other reporters bearing an alkene group.

Furthermore, novel bio-orthogonal reactions are continually being developed. A recently reported fluorine-thiol displacement reaction (FTDR) allows for the selective displacement of fluorine substitutions with a thiol, enabling the labeling of acetylation substrates in live cells. nih.gov While this reaction uses a thiol to displace a fluorine atom, it establishes a precedent for the unique interplay of thiol and fluorine groups in a bio-orthogonal context. Exploring the reverse reactivity or other unique transformations involving the trifluoromethyl group of this compound could lead to new classes of bio-orthogonal reactions. The trifluoromethyl group itself can serve as a unique spectroscopic marker for ¹⁹F NMR, allowing for background-free monitoring of biological events.

| Bio-orthogonal Reaction Type | Role of this compound | Potential Application | Key Advantage |

| Thiol-ene Reaction | Thiol component for "click" chemistry. | Protein labeling, activity-based protein profiling. | High efficiency, can be photo-initiated. |

| Michael Addition | Nucleophile for conjugation to electrophiles. | Covalent enzyme inhibition, bioconjugation. | Reaction with α,β-unsaturated carbonyls common in biological probes. |

| Native Chemical Ligation | Thiol for peptide/protein synthesis. | Synthesis of modified proteins. | Forms a native peptide bond. |

| ¹⁹F NMR Probe | Non-invasive imaging and detection. | Tracking metabolic pathways, quantifying engagement with biological targets. | No endogenous ¹⁹F background in biological systems. |

Integration into Flow Chemistry and Automation for Discovery

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govresearchgate.netelveflow.com These benefits are particularly relevant for organofluorine chemistry, which can involve hazardous reagents or highly exothermic reactions. vapourtec.comresearchgate.net

Future research could focus on developing a continuous-flow synthesis of this compound itself. This would allow for safer handling of precursor materials and precise control over reaction parameters, potentially leading to higher yields and purity.

Beyond its synthesis, the integration of this compound into automated flow systems can accelerate the discovery of new derivatives and functional materials. elveflow.com For example, a flow reactor could be connected to high-throughput screening platforms to rapidly synthesize a library of thioethers by reacting the thiol with a variety of electrophiles under different catalytic conditions. This approach streamlines the optimization process and reduces the time required to identify molecules with desired properties. elveflow.com Photocatalytic reactions, such as the thiol-ene coupling mentioned previously, are particularly well-suited for flow reactors, which allow for uniform irradiation and efficient light penetration. dntb.gov.ua

Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net Developing sustainable synthetic routes to organofluorine compounds is a major goal in modern chemistry, moving away from harsh conditions and toxic reagents. oup.combenthamscience.com

Future research on this compound should prioritize the development of green synthetic methodologies. This could involve:

Catalytic Approaches: Employing catalytic rather than stoichiometric reagents to reduce waste. benthamscience.com This includes the use of organocatalysts or photocatalysts that can operate under mild conditions. researchgate.net

Alternative Solvents: Exploring the use of greener solvents, such as water or ionic liquids, or developing solvent-free reaction conditions. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or photocatalysis that can reduce reaction times and energy consumption compared to conventional heating. researchgate.netbenthamscience.com

For example, a potential green synthesis could involve the photocatalytic addition of a trifluoromethyl radical to a hexene derivative, followed by a selective, enzyme-catalyzed introduction of the thiol group, minimizing the need for protecting groups and harsh reagents.

Design of Next-Generation Fluorinated Building Blocks Based on its Core Structure

Fluorinated building blocks are crucial in medicinal chemistry, agrochemicals, and materials science because the incorporation of fluorine can dramatically alter a molecule's physical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. olemiss.eduossila.comnih.gov The structure of this compound, which combines a reactive thiol handle with a lipophilic trifluoro-alkyl chain, makes it an attractive scaffold for designing next-generation building blocks. nih.gov

The thiol group can be readily transformed into other functional groups, such as sulfones, sulfoxides, or thioethers, allowing for the creation of a diverse library of compounds from a single precursor. The trifluoromethyl group at the terminus of the hexyl chain can enhance bioavailability and metabolic stability in drug candidates. olemiss.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.